1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline 1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 328105-20-0
VCID: VC0416021
InChI: InChI=1S/C20H17ClN2O2/c1-13-18(19(22-25-13)15-9-3-4-10-16(15)21)20(24)23-12-6-8-14-7-2-5-11-17(14)23/h2-5,7,9-11H,6,8,12H2,1H3
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC4=CC=CC=C43
Molecular Formula: C20H17ClN2O2
Molecular Weight: 352.8g/mol

1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline

CAS No.: 328105-20-0

Main Products

VCID: VC0416021

Molecular Formula: C20H17ClN2O2

Molecular Weight: 352.8g/mol

1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline - 328105-20-0

CAS No. 328105-20-0
Product Name 1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline
Molecular Formula C20H17ClN2O2
Molecular Weight 352.8g/mol
IUPAC Name [3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Standard InChI InChI=1S/C20H17ClN2O2/c1-13-18(19(22-25-13)15-9-3-4-10-16(15)21)20(24)23-12-6-8-14-7-2-5-11-17(14)23/h2-5,7,9-11H,6,8,12H2,1H3
Standard InChIKey HQEVXVLCNBHJLL-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC4=CC=CC=C43
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC4=CC=CC=C43
PubChem Compound 1005077
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator